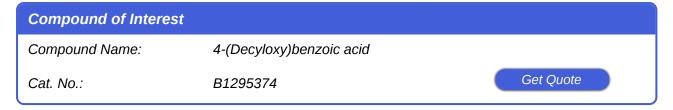


Spectroscopic Analysis of 4-(Decyloxy)benzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4- (Decyloxy)benzoic acid**, a molecule of interest in materials science and pharmaceutical research. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic profiles of the compound, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the 1H and 13C NMR data for **4-(Decyloxy)benzoic acid**.

1H NMR Spectroscopic Data

Proton NMR (1H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: 1H NMR Spectroscopic Data for 4-(Decyloxy)benzoic Acid



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.05	d	2H	Aromatic (ortho to - COOH)
6.95	d	2H	Aromatic (ortho to - O(CH2)9CH3)
4.02	t	2H	-OCH2-
1.80	р	2H	-OCH2CH2-
1.45 - 1.25	m	14H	-(CH2)7-
0.88	t	3H	-CH3
11.5 (variable)	br s	1H	-COOH

Data sourced from publicly available spectral databases.

13C NMR Spectroscopic Data

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: 13C NMR Spectroscopic Data for 4-(Decyloxy)benzoic Acid



Chemical Shift (δ) ppm	Assignment	
172.0	-СООН	
163.7	Aromatic (C-O)	
132.4	Aromatic (ortho to -COOH)	
122.0	Aromatic (C-COOH)	
114.3	Aromatic (ortho to -O)	
68.3	-OCH2-	
31.9	-CH2-	
29.5	-CH2-	
29.3	-CH2-	
29.1	-CH2-	
26.0	-CH2-	
22.7	-CH2-	
14.1	-CH3	

Data sourced from publicly available spectral databases and literature.[1][2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 4-(Decyloxy)benzoic Acid



Wavenumber (cm-1)	Intensity	Assignment
2920 - 2850	Strong	C-H stretch (aliphatic)
3300 - 2500	Broad, Strong	O-H stretch (carboxylic acid dimer)
1680	Strong	C=O stretch (carboxylic acid)
1605, 1580	Medium	C=C stretch (aromatic)
1430	Medium	O-H bend (in-plane)
1250	Strong	C-O stretch (aryl ether and carboxylic acid)
920	Broad, Medium	O-H bend (out-of-plane)

Data sourced from publicly available spectral databases.[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used for data acquisition.

Sample Preparation:

- Approximately 5-10 mg of 4-(Decyloxy)benzoic acid is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent.
- Commonly used solvents for this type of compound include deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
- The solution is transferred to a 5 mm NMR tube.



Data Acquisition:

- 1H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- 13C NMR: Proton-decoupled 13C NMR spectra are acquired. A larger number of scans is generally required compared to 1H NMR to achieve adequate signal intensity. The solvent signal is often used as an internal reference (e.g., CDCl3 at δ 77.16 ppm).

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of 4-(Decyloxy)benzoic acid is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

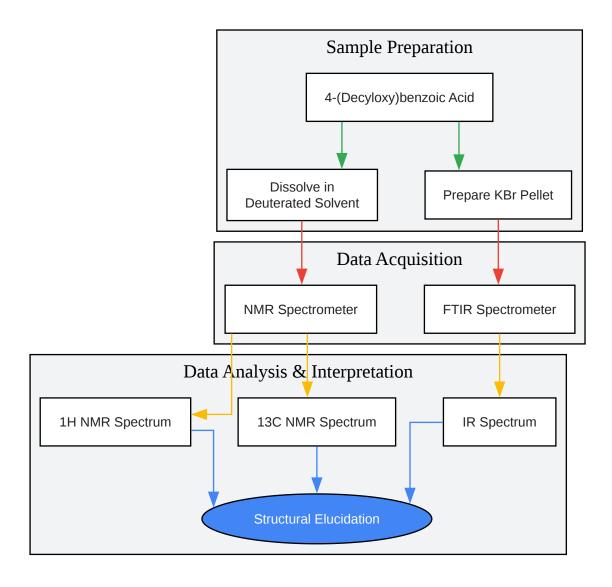
Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet containing the sample is placed in the sample holder.
- The IR spectrum is recorded, typically over the range of 4000-400 cm-1. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **4- (Decyloxy)benzoic acid**.





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